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Compound of Interest

Compound Name: DNA crosslinker 1 dihydrochloride

Cat. No.: B15587608 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and

biological evaluation of DNA crosslinker 1 dihydrochloride, a novel pyridazin-3(2H)-one-

based guanidine derivative with potential as an anticancer agent. The information is compiled

from primary research and established experimental protocols to serve as a valuable resource

for researchers in medicinal chemistry and drug development.

Introduction and Discovery
DNA crosslinker 1 dihydrochloride, also referred to as compound 4 in the primary literature,

was developed as part of a study focused on novel aryl guanidinium analogues containing a

pyridazin-3(2H)-one core.[1][2][3][4][5] The design of this and related compounds was inspired

by the hypothesis that replacing a phenyl group in known DNA minor groove binders with a

pyridazin-3(2H)-one moiety could enhance hydrogen bonding interactions within the DNA minor

groove, a key factor for the stabilization of the drug-DNA complex.[5] Molecular docking studies

supported the potential of these bis-guanidinium derivatives to act as DNA minor groove

binders.[1][2][3][4][5]

Synthesis
The synthesis of DNA crosslinker 1 dihydrochloride and its analogues involves a multi-step

process starting from simple furan derivatives. The key steps include the formation of the
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pyridazin-3(2H)-one core, followed by the introduction of bromoalkyl side chains, and finally, the

reaction with a protected guanidine and subsequent deprotection.[1][2][4]

General Synthesis Scheme
The overall synthetic strategy is outlined below. The process begins with the conversion of

furan derivatives into silyl-protected hydroxyalkylfurans, which are then oxidized to form

butenolides. These intermediates are then cyclized to create the pyridazinone core.

Subsequent alkylation and guanidinylation lead to the final products.

Furan Derivatives Silyl-protected
Hydroxyalkylfuran

 Silylation γ-Hydroxy or γ-Methoxy
Butenolides

 Oxidation
(Singlet Oxygen) Silyl-protected

Pyridazin-3(2H)-one
 Cyclization Bromoalkyl

Pyridazinone
 Bromination N,N'-di-Boc-protected

Guanidine Derivative
 Guanidinylation DNA Crosslinker 1 Dihydrochloride

(Compound 4)

 Acid Hydrolysis
(Deprotection) 
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Caption: General synthetic pathway for pyridazin-3(2H)-one-based guanidine derivatives.

Detailed Experimental Protocol for the Synthesis of Bis-
guanidinium Derivatives (General Procedure)
This protocol is a general representation based on the synthesis of related compounds in the

primary literature.[2]

Guanidinylation of Bromoalkyl Pyridazinone: To a solution of the corresponding bromoalkyl

pyridazinone derivative in anhydrous N,N-dimethylformamide (DMF), add 1,3-bis(tert-

butoxycarbonyl)guanidine and potassium carbonate (K₂CO₃).

Reaction Incubation: Stir the reaction mixture at 50 °C for 2 hours.

Work-up and Purification: After completion of the reaction (monitored by TLC), pour the

mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the

organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure. Purify the crude product by column chromatography.

Deprotection: Dissolve the purified Boc-protected intermediate in dioxane and add a 4 M

solution of hydrochloric acid in 1,4-dioxane.
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Final Product Formation: Stir the mixture at 55 °C for 5 hours. The resulting precipitate is the

hydrochloride salt of the final product.

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under

vacuum to yield the final bis-guanidinium derivative as a dihydrochloride salt.

Mechanism of Action: DNA Minor Groove Binding
DNA crosslinker 1 dihydrochloride is designed to bind to the minor groove of DNA.[1][2][3][4]

[5] The dicationic nature of the molecule, with its two terminal guanidinium groups, is crucial for

this interaction.[5] These positively charged groups are thought to interact with the negatively

charged phosphate backbone of DNA, while the planar pyridazinone and phenyl rings fit into

the curvature of the minor groove, particularly in AT-rich regions. This binding can interfere with

essential cellular processes that require protein-DNA interactions in the minor groove, such as

replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
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Caption: Proposed mechanism of action for DNA Crosslinker 1 Dihydrochloride.
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Biological Evaluation: Quantitative Data
The biological activity of DNA crosslinker 1 dihydrochloride (compound 4) and related

compounds was assessed through DNA thermal denaturation studies and in vitro cytotoxicity

assays against several cancer cell lines.

DNA Binding Affinity
The DNA binding affinity was evaluated by measuring the change in the melting temperature

(ΔTm) of calf thymus DNA (ct-DNA) in the presence of the compound. A higher ΔTm value

indicates stronger binding and stabilization of the DNA double helix.

Compound Structure ΔTm (°C)

1 Bis-guanidinium 1.0

2 Bis-guanidinium 1.5

3 Bis-guanidinium 1.2

4 (DNA crosslinker 1) Bis-guanidinium 1.1[5]

Data sourced from Costas-Lago et al., ACS Med. Chem. Lett. 2022, 13, 3, 463–469.[5]

In Vitro Cytotoxicity
The antiproliferative activity was determined against three human cancer cell lines: NCI-H460

(lung carcinoma), A2780 (ovarian carcinoma), and MCF-7 (breast adenocarcinoma).[5] The

data is presented as the percentage of cell viability inhibition at a concentration of 100 μM.
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Compound
NCI-H460 (%
Inhibition)

A2780 (%
Inhibition)

MCF-7 (%
Inhibition)

1 35 ± 2 41 ± 3 38 ± 1

2 48 ± 3
55 ± 4 (IC₅₀ = 21 ± 1

μM)
45 ± 2

3 33 ± 1 39 ± 2 42 ± 3

4 (DNA crosslinker 1) 40 ± 2 46 ± 3 49 ± 2

Cisplatin (reference) 95 ± 1 98 ± 1 92 ± 2

Data sourced from Costas-Lago et al., ACS Med. Chem. Lett. 2022, 13, 3, 463–469.[5]

Experimental Protocols
DNA Thermal Denaturation (Tm) Assay
This protocol outlines the general procedure for determining the effect of a compound on the

thermal stability of DNA.
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Caption: Workflow for DNA thermal denaturation (Tm) assay.
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Detailed Protocol:

Preparation of Solutions:

Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., 10 mM

phosphate buffer, pH 7.0). The concentration should be such that the initial absorbance at

260 nm is between 0.2 and 0.5.

Prepare a stock solution of DNA crosslinker 1 dihydrochloride in the same buffer.

Sample Preparation:

In a quartz cuvette, mix the ct-DNA solution with the desired concentration of the test

compound.

Prepare a control sample containing only the ct-DNA solution and an equivalent volume of

buffer.

Instrumentation and Measurement:

Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

Equilibrate the samples at a starting temperature (e.g., 25 °C) for 5 minutes.

Increase the temperature at a constant rate (e.g., 1 °C/minute) up to a final temperature

(e.g., 95 °C).

Record the absorbance at 260 nm at regular temperature intervals (e.g., every 1 °C).

Data Analysis:

Plot the absorbance at 260 nm versus temperature to generate the DNA melting curves.

The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured,

corresponding to the midpoint of the sigmoidal curve. This can be determined from the first

derivative of the melting curve.
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Calculate the change in melting temperature (ΔTm) as the difference between the Tm of

the DNA with the compound and the Tm of the DNA alone.

MTT Cytotoxicity Assay
This protocol describes a colorimetric assay to assess the cytotoxic effects of a compound on

cultured cancer cells.

Detailed Protocol:

Cell Seeding:

Culture the desired cancer cell lines (e.g., NCI-H460, A2780, MCF-7) in appropriate

culture medium.

Seed the cells into 96-well plates at a predetermined optimal density and allow them to

adhere overnight.

Compound Treatment:

Prepare serial dilutions of DNA crosslinker 1 dihydrochloride in culture medium.

Remove the old medium from the wells and add the medium containing the test compound

at various concentrations. Include a vehicle control (medium with the same solvent

concentration used for the compound) and a positive control (a known cytotoxic agent like

cisplatin).

Incubation:

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified

atmosphere with 5% CO₂.

MTT Addition and Incubation:

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) in phosphate-buffered saline (PBS).
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Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37 °C. During

this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT

to purple formazan crystals.

Formazan Solubilization:

Carefully remove the medium containing MTT.

Add 100-150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of

0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

Absorbance Measurement:

Measure the absorbance of each well at a wavelength of 570 nm using a microplate

reader. A reference wavelength of 630 nm can be used to subtract background

absorbance.

Data Analysis:

Calculate the percentage of cell viability inhibition for each concentration of the compound

relative to the vehicle control.

Plot the percentage of inhibition versus the compound concentration to determine the IC₅₀

value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion
DNA crosslinker 1 dihydrochloride represents a promising scaffold for the development of

new anticancer agents. Its ability to bind to the minor groove of DNA, coupled with moderate

cytotoxic activity against several cancer cell lines, warrants further investigation. This technical

guide provides a foundational understanding of its discovery, synthesis, and biological

evaluation, offering valuable protocols and data for researchers aiming to explore this and

related compounds in their drug discovery efforts. Further studies are needed to elucidate the

specific downstream signaling pathways affected by this compound and to optimize its potency

and selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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